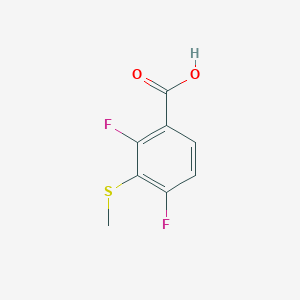
1,2,4-Tribromonaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Tribromonaphthalene is a brominated derivative of naphthalene, an aromatic hydrocarbon This compound is characterized by the presence of three bromine atoms attached to the naphthalene ring at the 1, 2, and 4 positions
Métodos De Preparación
1,2,4-Tribromonaphthalene can be synthesized through the bromination of naphthalene. One common method involves the reaction of naphthalene with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out at room temperature, and the product is purified through crystallization . Another method involves the use of N-bromosuccinimide (NBS) as the brominating agent, which provides a more controlled and selective bromination process .
Análisis De Reacciones Químicas
1,2,4-Tribromonaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents such as sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The compound can be oxidized to form naphthoquinones using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction Reactions: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4), leading to the formation of partially or fully de-brominated naphthalene derivatives.
Aplicaciones Científicas De Investigación
1,2,4-Tribromonaphthalene has several applications in scientific research:
Organic Synthesis: It serves as a precursor for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of advanced materials with specific electronic and optical properties.
Biological Studies: Brominated naphthalenes are studied for their potential biological activities, including antibacterial and antifungal properties.
Mecanismo De Acción
The mechanism of action of 1,2,4-tribromonaphthalene involves its interaction with various molecular targets. The bromine atoms enhance the compound’s electrophilicity, making it reactive towards nucleophiles. This reactivity is exploited in organic synthesis to introduce bromine atoms into other molecules, thereby modifying their chemical properties .
Comparación Con Compuestos Similares
1,2,4-Tribromonaphthalene can be compared with other brominated naphthalenes such as 1,4,6-tribromonaphthalene and 1,3,5-tribromonaphthalene. While these compounds share similar bromination patterns, their reactivity and applications may differ due to the positions of the bromine atoms . For example, 1,4,6-tribromonaphthalene is often used in different synthetic routes compared to this compound .
Similar Compounds
- 1,4,6-Tribromonaphthalene
- 1,3,5-Tribromonaphthalene
- 2,4,6-Tribromophenol
These compounds exhibit unique properties and reactivities based on the positions of the bromine atoms, making them valuable in various chemical and industrial applications .
Propiedades
Fórmula molecular |
C10H5Br3 |
|---|---|
Peso molecular |
364.86 g/mol |
Nombre IUPAC |
1,2,4-tribromonaphthalene |
InChI |
InChI=1S/C10H5Br3/c11-8-5-9(12)10(13)7-4-2-1-3-6(7)8/h1-5H |
Clave InChI |
UPOYJEBBRHJJNZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC(=C2Br)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![5-fluoro-4-imino-3-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-quinolin-2-one;2-hydroxypropanoic acid](/img/structure/B14756387.png)
![[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]ammonium](/img/structure/B14756394.png)


![N-[(2-Chlorobiphenyl-4-Yl)methyl]-Beta-Alanyl-N-(3-Carboxyphenyl)-Beta-Alaninamide](/img/structure/B14756409.png)


